Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide
Overview
Description
Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide: is a chemical compound with the molecular formula C22H26N4O2S2 and a molecular weight of 442.6 g/mol . It is known for its unique structure, which includes two imidazolidinone rings connected by a disulfide bond. This compound is also referred to as 1,1’-(dithiodiethylene)bis(4-phenyl-2-imidazolidinone) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide typically involves the reaction of 2-(2-oxo-4-phenylimidazolidin-1-yl)ethanethiol with an oxidizing agent to form the disulfide bond . Common oxidizing agents used in this reaction include hydrogen peroxide (H2O2) and iodine (I2). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) under mild conditions .
Industrial Production Methods: it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to form the corresponding thiol compounds.
Substitution: The imidazolidinone rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed:
Oxidation: Sulfonic acids
Reduction: Thiol compounds
Substitution: Various substituted imidazolidinone derivatives
Scientific Research Applications
Chemistry: Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins .
Biology: In biological research, this compound is used to study the role of disulfide bonds in protein folding and stability .
Medicine: There is limited information on the direct medical applications of this compound. its derivatives may have potential therapeutic uses .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide involves the formation and cleavage of disulfide bonds. This compound can act as a disulfide exchange reagent, facilitating the formation of disulfide bonds in peptides and proteins . The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are crucial for protein folding and stability .
Comparison with Similar Compounds
- **1,1’-(disulfanediylbis(ethane-2,1-diyl))bis((4RS)-4-phenylimidazolidin-2-one)
- **Levamisole hydrochloride impurity E
Uniqueness: Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide is unique due to its specific structure, which includes two imidazolidinone rings connected by a disulfide bond. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[2-[2-(2-oxo-4-phenylimidazolidin-1-yl)ethyldisulfanyl]ethyl]-4-phenylimidazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S2/c27-21-23-19(17-7-3-1-4-8-17)15-25(21)11-13-29-30-14-12-26-16-20(24-22(26)28)18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILHAZYNTQVBNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)N1CCSSCCN2CC(NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32190-36-6 | |
Record name | Bis(2-(2-oxo-4-phenylimidazolidin-1-yl)ethyl) disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032190366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIS(2-(2-OXO-4-PHENYLIMIDAZOLIDIN-1-YL)ETHYL) DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/173GB6WA7L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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